Methyl bromoacetate-2,2-d2 is a deuterated derivative of methyl bromoacetate, a halogenated ester with the molecular formula C₃H₅BrO₂. This compound is characterized by its colorless to straw-colored liquid form and sharp penetrating odor. It is denser than water and exhibits solubility in various organic solvents like methanol, ether, and acetone, while being slightly miscible with water . The presence of deuterium atoms in the structure enhances its utility in various chemical and biological studies, particularly in tracing experiments due to the distinct mass difference from hydrogen.
Methyl bromoacetate-2,2-d2 does not have a specific biological mechanism of action. Its primary function is as an internal standard in NMR spectroscopy. Internal standards are added to a sample in a known amount and serve as a reference point for chemical shift values in the NMR spectrum. The presence of deuterium atoms ensures that the signal from the internal standard does not overlap with signals from the target compounds in the sample, facilitating their identification and quantification.
Methyl bromoacetate-2,2-d2 can be synthesized through a variety of methods. One common approach involves the bromination of methyl acetate using bromine in the presence of a solvent under controlled conditions. The introduction of deuterium can be achieved via exchange reactions or by using deuterated reagents during the synthesis process. For example, employing deuterated solvents or starting materials can selectively incorporate deuterium into specific positions of the molecule .
Methyl bromoacetate-2,2-d2 serves multiple roles in chemical research and industry:
Interaction studies involving methyl bromoacetate-2,2-d2 primarily focus on its reactivity with biological molecules. Research indicates that alkylating agents like methyl bromoacetate can modify amino acids and nucleotides, leading to changes in protein function or gene expression. The use of deuterated compounds allows for more precise tracking of these interactions in biological systems through advanced spectroscopic techniques .
Methyl bromoacetate-2,2-d2 shares similarities with several other halogenated esters and alkylating agents. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl bromoacetate | C₃H₅BrO₂ | Non-deuterated version; widely used as an alkylating agent. |
Ethyl bromoacetate | C₄H₇BrO₂ | Similar reactivity; commonly used in Reformatsky reactions. |
Propyl bromoacetate | C₄H₉BrO₂ | Longer carbon chain; used in similar applications but less common than methyl variants. |
Methyl iodide | C₂H₃I | Stronger alkylating agent; often used in nucleophilic substitution but more toxic. |
Benzyl bromide | C₇H₇Br | Used for aromatic substitutions; differs due to the presence of an aromatic ring. |
Methyl bromoacetate-2,2-d2's unique isotopic labeling capability sets it apart from these compounds, making it particularly useful for studies requiring detailed tracking of molecular interactions without interference from naturally occurring hydrogen atoms .
Corrosive;Acute Toxic;Irritant